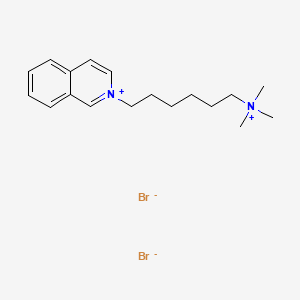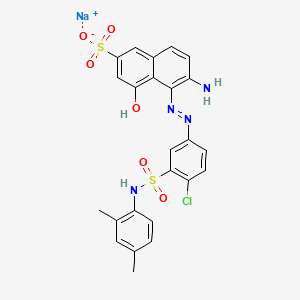
Fluphenazine N,N',S-Trioxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine N,N’,S-Trioxide Dihydrochloride is a compound belonging to the phenothiazine class of antipsychotic agents. It is primarily used in the treatment of psychotic disorders such as schizophrenia. The compound is known for its high potency and effectiveness in managing symptoms of psychosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves multiple steps, starting from the basic phenothiazine structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Fluphenazine N,N’,S-Trioxide Dihydrochloride typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fluphenazine N,N’,S-Trioxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Fluphenazine N,N’,S-Trioxide Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and neurotransmitter pathways.
Medicine: Investigated for its potential in treating various psychiatric disorders and its mechanism of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the release of neurotransmitters and affecting various neural pathways. The compound also influences the hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Similar Compounds
- Fluphenazine Dihydrochloride
- Fluphenazine Decanoate
- Fluphenazine Dimaleate
Uniqueness
Fluphenazine N,N’,S-Trioxide Dihydrochloride is unique due to its specific chemical structure, which includes the N,N’,S-trioxide moiety. This structural feature contributes to its distinct pharmacological properties and effectiveness in treating psychotic disorders. Compared to other similar compounds, it offers a different profile of activity and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C22H28Cl2F3N3O4S |
|---|---|
Peso molecular |
558.4 g/mol |
Nombre IUPAC |
2-[1,4-dioxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O4S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)33(21)32)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
Clave InChI |
OXHHSHYWSFSBMV-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



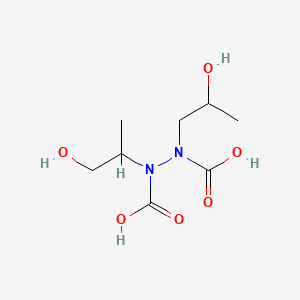
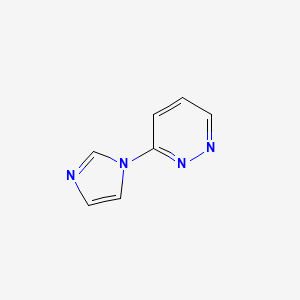
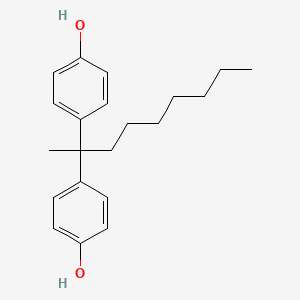
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
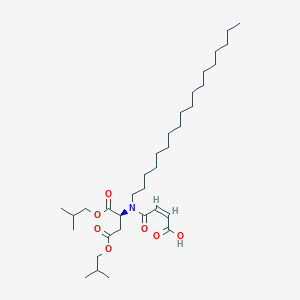
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

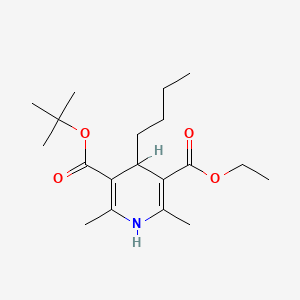
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

